1,3-Dibromo-2-(methoxymethoxy)benzene
Overview
Description
1,3-Dibromo-2-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H8Br2O2 and a molecular weight of 295.96 g/mol . It is also known by its CAS number 142273-81-2 . This compound is characterized by the presence of two bromine atoms and a methoxymethoxy group attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The reaction conditions often require the use of bromine or brominating agents in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution pattern . Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dibromo-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1,3-Dibromo-2-(methoxymethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dibromo-2-(methoxymethoxy)benzene exerts its effects involves interactions with molecular targets through its bromine and methoxymethoxy groups . These interactions can lead to the formation of reactive intermediates or the modification of existing molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-Dibromo-2-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1,3-Dibromo-2-methylbenzene: This compound has a methyl group instead of a methoxymethoxy group, leading to different reactivity and applications.
2,6-Dibromoanisole: Similar in structure but with a methoxy group instead of a methoxymethoxy group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,3-dibromo-2-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJIRWLAZNHZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443215 | |
Record name | Benzene, 1,3-dibromo-2-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-81-2 | |
Record name | Benzene, 1,3-dibromo-2-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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